![molecular formula C10H11N3O5 B5234368 4-(3,4-dinitrophenyl)morpholine](/img/structure/B5234368.png)
4-(3,4-dinitrophenyl)morpholine
Overview
Description
4-(3,4-dinitrophenyl)morpholine, commonly known as DNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine and has a dinitrophenyl group attached to it. DNPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Scientific Research Applications
Crystallography and Molecular Structure
Molecular Structure Analysis : The compound 4-(2,4-dinitrophenylsulfanyl)morpholine shows an interesting conformation with the morpholine ring in a chair conformation and the dinitrophenyl fragment connected via a sulfur atom. This structure is further stabilized by intermolecular hydrogen bonds (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Crystal Structure and Hydrogen Bonding : Morpholinium 2,4-dinitrophenolate's crystal structure is determined, showcasing hydrogen bonding between the morpholinium and dinitrophenolate moieties. This study emphasizes the ionic character of hydrogen bonds (Majerz, Głowiak, & Koll, 1996).
Chemical Reaction Mechanisms
Base-Catalysed Reactions : The reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene, in various solvents, is base-catalysed, providing insights into nucleophilic aromatic substitution mechanisms in different solvent conditions (Ayediran, Bamkole, Hirst, & Onyido, 1977).
Aminolysis of Dinitrophenyl Compounds : The study of aminolysis involving 3,4-dinitrophenyl cinnamate and benzoate with morpholine under various conditions sheds light on activation parameters and transition-state structures, enhancing understanding of reaction mechanisms in organic chemistry (Um & Park, 2008).
Spectroscopy and Photophysics
- Spectroscopic Characterization : The synthesis and spectroscopic analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into the structure, absorption spectra, and emission properties of this compound, contributing to the field of photophysics and materials science (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Synthesis and Characterization
- Synthesis of Novel Derivatives : The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, significant for inhibiting tumor necrosis factor alpha and nitric oxide, showcases an efficient synthetic method and contributes to the development of potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
properties
IUPAC Name |
4-(3,4-dinitrophenyl)morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-12(15)9-2-1-8(7-10(9)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBTRVKXPIHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dinitrophenyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.